

Crotoniazide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Crotoniazide*

Cat. No.: *B1623476*

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CAS Number: 7007-96-7

This technical guide provides an in-depth overview of **Crotoniazide**, a derivative of isonicotinic acid hydrazide. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biological activities of this compound.

Chemical Properties

Crotoniazide, with the systematic name (E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide, is a small molecule with potential therapeutic applications. Its core chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	7007-96-7	[1]
Molecular Formula	C10H11N3O	[1]
Molecular Weight	189.21 g/mol	
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Poorly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone.	[2] [3] [4]

Synthesis

The synthesis of **Crotoniazide**, like other isonicotinohydrazide derivatives, is typically achieved through a condensation reaction.[\[5\]](#)

Experimental Protocol: Synthesis of Crotoniazide

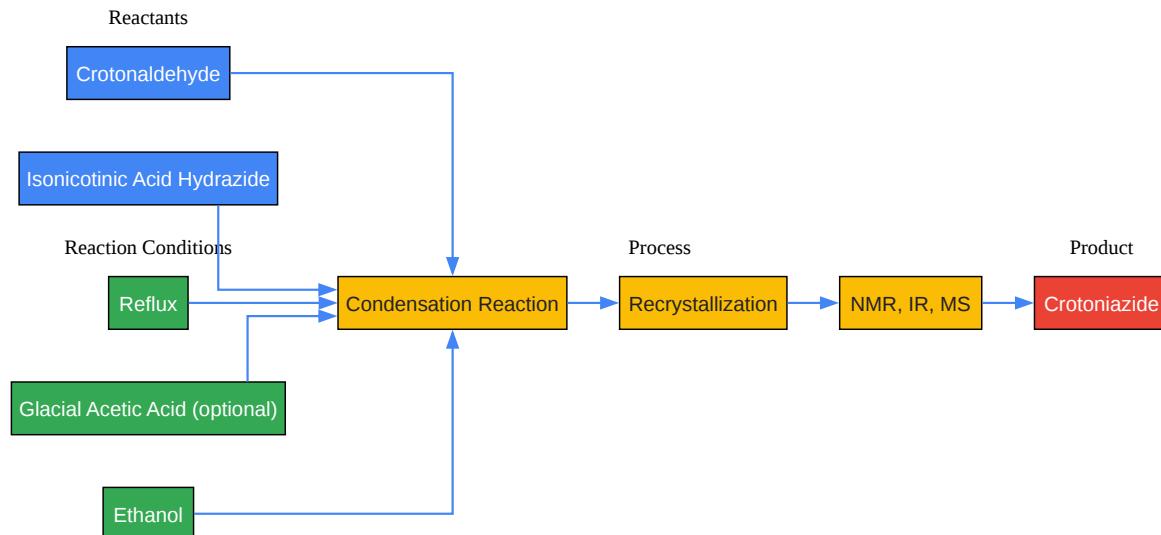
Materials:

- Isonicotinic acid hydrazide (Isoniazid)
- Crotonaldehyde
- Ethanol (or other suitable solvent)
- Glacial acetic acid (catalyst, optional)

Procedure:

- Dissolve isonicotinic acid hydrazide in a suitable solvent, such as ethanol, in a round-bottom flask.

- Add a stoichiometric equivalent of crotonaldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- The reaction mixture is then typically refluxed for a period of time, which can range from a few hours to overnight, depending on the specific conditions.
- Progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting solid product, **Crotoniazide**, is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the pure compound.
- The purified **Crotoniazide** should be dried under vacuum to remove any residual solvent.
- Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

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Caption: General workflow for the synthesis of **Crotoniazide**.

Biological Activity

Crotoniazide is a member of the isonicotinic acid hydrazide class of compounds, which is known for its antimicrobial properties. The primary therapeutic targets for this class of compounds are *Mycobacterium tuberculosis* and the Human Immunodeficiency Virus (HIV).

Antitubercular Activity

The antitubercular activity of isonicotinohydrazide derivatives is well-documented.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) While specific minimum inhibitory concentration (MIC) values for **Crotoniazide** against *M.*

tuberculosis are not readily available in the reviewed literature, related compounds show significant activity. For instance, some (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives have exhibited MIC values in the range of 0.31-0.62 μ g/mL against the H37Rv strain of *M. tuberculosis*.^[8] Another study on isonicotinic acid hydrazide derivatives reported MIC values as low as 0.14 μ M against an isoniazid-resistant strain.^[1]

Mechanism of Action: The presumed mechanism of action of **Crotoniazide** against *M. tuberculosis* is similar to that of isoniazid, a cornerstone drug in tuberculosis treatment. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then covalently adducts with NAD(H) to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.



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Caption: Postulated mechanism of antitubercular action of **Crotoniazide**.

Anti-HIV Activity

Some hydrazone derivatives have shown promising activity against HIV.^{[10][11][12][13]} **Crotoniazide** has been reported to have anti-HIV potential with a 50% effective concentration (EC50) value of 11 μ g/mL.^[14] The mechanism of action for anti-HIV activity of hydrazone derivatives can vary, with some compounds targeting the HIV-1 capsid protein.^[10]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Determination of Minimum Inhibitory Concentration (MIC): A standard method for determining the MIC of a compound against *M. tuberculosis* is the microplate Alamar Blue assay (MABA).

- Preparation of Inoculum: A suspension of the *M. tuberculosis* strain (e.g., H37Rv) is prepared in a suitable broth (e.g., Middlebrook 7H9) and the turbidity is adjusted to a McFarland standard, followed by appropriate dilution.
- Drug Dilution: A serial dilution of **Crotoniazide** is prepared in microtiter plates.
- Inoculation: The bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are also included.
- Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
- Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
- Reading of Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Determination of Anti-HIV Activity (EC50): The anti-HIV activity can be assessed using a cell-based assay that measures the inhibition of viral replication.

- Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured.
- Drug Preparation: Serial dilutions of **Crotoniazide** are prepared.
- Infection and Treatment: The cells are infected with a known amount of HIV-1. The infected cells are then treated with the different concentrations of **Crotoniazide**.
- Incubation: The treated, infected cells are incubated for a period that allows for viral replication (e.g., 5 days).
- Measurement of Viral Replication: The extent of viral replication can be measured by various methods, such as quantifying the p24 antigen in the cell culture supernatant using an ELISA kit.

- Data Analysis: The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct modulation of host cell signaling pathways by **Crotoniazide**. The primary mechanism of its potential therapeutic effect, particularly against tuberculosis, is believed to be the direct inhibition of a crucial bacterial enzyme. Further research is needed to investigate any potential interactions with host signaling pathways that might contribute to its overall activity or potential side effects.

Conclusion

Crotoniazide is a synthetic compound with potential as an antimicrobial agent, particularly against *Mycobacterium tuberculosis* and HIV. Its synthesis is straightforward, and its mechanism of action against tuberculosis is likely analogous to that of isoniazid. This guide provides a foundational understanding for researchers interested in further exploring the therapeutic potential of **Crotoniazide**. Future studies should focus on determining its precise physicochemical properties, optimizing its synthesis, and conducting comprehensive *in vitro* and *in vivo* evaluations to establish its efficacy and safety profile. Investigations into its potential interactions with host signaling pathways would also be a valuable area of research.

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- To cite this document: BenchChem. [Crotoniazide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1623476#crotoniazide-cas-number-and-chemical-properties]

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